5-(Chloromethyl)spiro[3.4]octane
Description
5-(Chloromethyl)spiro[3.4]octane is a spirocyclic compound featuring a chloromethyl substituent at the 5-position of a fused bicyclic system. Its unique spiro[3.4]octane scaffold, characterized by two interconnected rings (three- and four-membered), confers structural rigidity and stereochemical complexity, making it valuable in asymmetric synthesis. For instance, Singh et al. utilized this compound in the enantioselective synthesis of spirocyclopropyl oxindoles via a cinchonidine-derived bifunctional urea catalyst, highlighting its role in forming stereochemically defined products through hydrogen-bonding interactions . The chloromethyl group serves as a reactive handle for further functionalization, enabling applications in drug discovery and materials science.
Properties
Molecular Formula |
C9H15Cl |
|---|---|
Molecular Weight |
158.67 g/mol |
IUPAC Name |
8-(chloromethyl)spiro[3.4]octane |
InChI |
InChI=1S/C9H15Cl/c10-7-8-3-1-4-9(8)5-2-6-9/h8H,1-7H2 |
InChI Key |
DWDVJCIAXCDYSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCC2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)spiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of cyclopentane and the subsequent chloromethylation of the resulting spirocyclic structure. The reaction conditions typically involve the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of 5-(Chloromethyl)spiro[3.4]octane may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)spiro[3.4]octane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of spirocyclic amines, ethers, or thioethers.
Oxidation: Formation of spirocyclic alcohols or ketones.
Reduction: Formation of spirocyclic hydrocarbons.
Scientific Research Applications
5-(Chloromethyl)spiro[3.4]octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)spiro[3.4]octane involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The spirocyclic structure may also contribute to its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The spiro[3.4]octane framework is highly modular, with variations in substituents, heteroatoms, and ring systems significantly altering physicochemical and functional properties. Below is a detailed comparison with structurally related compounds:
Table 1: Comparative Analysis of 5-(Chloromethyl)spiro[3.4]octane and Analogous Compounds
Key Comparison Points:
Substituent Effects :
- Halogenated Groups : Bromine in 2-bromomethyl-5,8-dioxaspiro[3.4]octane offers greater leaving-group ability than chlorine, favoring nucleophilic substitution. Iodine in 2,2-difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane enables radiolabeling or Suzuki couplings .
- Electron-Withdrawing Groups : Fluorine atoms in (4R)-6-Boc-3,3-difluoro-1,6-diazaspiro[3.4]octane enhance metabolic stability and lipophilicity, advantageous in drug design .
Oxygen/nitrogen atoms in diaza- or oxaspiro compounds (e.g., 5-Methyl-2,5-diazaspiro[3.4]octane·2HCl) enable hydrogen bonding, critical for biological target interactions .
Ring Size and Strain :
- Spiro[3.4]octane derivatives exhibit less angular strain than smaller spiro[2.5] systems (e.g., 4,7-Diazaspiro[2.5]octan-5-one), improving synthetic accessibility .
Commercial Viability :
- Diazaspiro compounds (e.g., 5-Methyl-2,5-diazaspiro[3.4]octane·2HCl) are commercially available at premium prices ($320/100mg), reflecting their utility in medicinal chemistry .
Applications: While 5-(Chloromethyl)spiro[3.4]octane is used in asymmetric synthesis, 5-(Chloromethyl)benzo[d][1,3]dioxole (a non-spiro analog) serves as a precursor in antipsychotic drug synthesis .
Biological Activity
5-(Chloromethyl)spiro[3.4]octane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
5-(Chloromethyl)spiro[3.4]octane features a spirocyclic structure that contributes to its three-dimensional conformation, enhancing its reactivity and biological potential. The presence of the chloromethyl group increases the compound's electrophilicity, allowing for interactions with nucleophilic sites on biological macromolecules.
The biological activity of 5-(Chloromethyl)spiro[3.4]octane primarily arises from its ability to interact with various cellular targets:
- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic amino acids in enzymes, potentially inhibiting their activity. This mechanism has been observed in related compounds that target acetylcholinesterase (AChE) and other enzymes critical for cellular function.
- Receptor Modulation : Similar spiro compounds have shown the ability to modulate receptor activities, including those involved in neurotransmission and cell signaling pathways .
Antimicrobial Properties
Research indicates that 5-(Chloromethyl)spiro[3.4]octane exhibits significant antimicrobial activity. For instance, derivatives of spiro compounds have been tested against various bacterial strains:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| 5-(Chloromethyl)spiro[3.4]octane | Staphylococcus aureus | 12.4 |
| Escherichia coli | 16.1 | |
| Klebsiella pneumoniae | 16.5 |
These results suggest that modifications to the spiro structure can enhance antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The potential anticancer properties of 5-(Chloromethyl)spiro[3.4]octane have also been explored. Compounds with similar spiro structures have demonstrated cytotoxic effects against various cancer cell lines:
- Mechanism : The mechanism often involves inducing apoptosis through interaction with specific cellular pathways.
- Case Study : A study indicated that spiro compounds could inhibit tumor growth in vivo, highlighting their therapeutic potential against cancer .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 5-(Chloromethyl)spiro[3.4]octane. Variations in substituents can significantly alter the compound's potency:
- Chloromethyl Group : Enhances reactivity and bioactivity.
- Substituent Variation : Different functional groups on the spiro framework can lead to varying degrees of enzyme inhibition or receptor modulation.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Chloromethyl)spiro[3.4]octane | Spirocyclic structure with chloromethyl group | Antimicrobial, anticancer |
| 6-Azaspiro[3.4]octane | Nitrogen-containing spiro compound | Antimicrobial |
| Spirooxindole | Known for bioactivity against cancer | Anticancer |
Future Directions
The promising biological activities of 5-(Chloromethyl)spiro[3.4]octane warrant further investigation into its potential as a lead compound for drug development. Future research should focus on:
- In Vivo Studies : To assess therapeutic efficacy and safety.
- Mechanistic Studies : To elucidate specific interaction pathways and molecular targets.
- Synthesis of Derivatives : To explore modifications that enhance bioactivity and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
